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Compound of Interest

Compound Name: Urolithin M7

Cat. No.: B15595094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Urolithin M7 is a gut microbiota-derived metabolite of ellagitannins, which are polyphenols

found in foods such as pomegranates, berries, and nuts. As a member of the urolithin family,

Urolithin M7 has garnered interest within the scientific community for its potential biological

activities, including antioxidant and anti-inflammatory effects.[1][2] The synthesis of this

compound is crucial for enabling detailed in vitro and in vivo studies to elucidate its

mechanisms of action and therapeutic potential. This technical guide provides a

comprehensive overview of the known physicochemical properties of synthetic Urolithin M7,

outlines key experimental protocols for its synthesis and analysis, and visualizes its role in

relevant biological signaling pathways.

Physicochemical Properties
The fundamental physicochemical data for synthetic Urolithin M7 are summarized in the table

below. This information is essential for its handling, formulation, and use in experimental

settings.
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Property Value Reference(s)

IUPAC Name
3,8,10-Trihydroxy-6H-

dibenzo[b,d]pyran-6-one
[3]

Synonyms 3,8,10-Trihydroxyurolithin [3]

CAS Number 531512-26-2 [4]

Molecular Formula C₁₃H₈O₅ [4]

Molecular Weight 244.2 g/mol [4]

Appearance Solid (Form: Neat) [3]

Storage Conditions
Store at < -15°C in a tightly

sealed container.
[4]

Stability Hygroscopic [3]

Solubility

Specific quantitative data in

common solvents is not readily

available. However, like other

urolithins, it is expected to

have poor solubility in water

and good solubility in organic

solvents such as Dimethyl

Sulfoxide (DMSO) and ethanol.

[5][6]

Synthesis and Experimental Protocols
The chemical synthesis of Urolithin M7 allows for the production of a pure compound, free

from contaminants of biological matrices, which is critical for accurate pharmacological and

toxicological evaluation.

Chemical Synthesis
A reported synthetic route for Urolithin M7 starts from 2-hydroxy-4-methoxybenzaldehyde and

involves a multi-step process.[7] A key step in forming the 6H-dibenzo[b,d]pyran-6-one core is
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an inverse electron demand Diels-Alder (IEDDA) reaction.[7] The general workflow for

producing pure, synthetic Urolithin M7 is outlined below.

Starting Materials
(e.g., 2-hydroxy-4-

methoxybenzaldehyde)

Multi-step Synthesis
(incl. IEDDA reaction) Crude Urolithin M7 Purification

(Column Chromatography)
Pure Synthetic

Urolithin M7

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Urolithin M7.

Purification Protocol
Purification of the crude synthetic product is essential to remove unreacted starting materials,

by-products, and other impurities.

Stationary Phase: Silica gel is typically used as the stationary phase for column

chromatography.

Mobile Phase: A solvent gradient system is employed to separate the target compound. A

common system involves a gradient of ethyl acetate in hexane, followed by methanol in

dichloromethane, to elute compounds of increasing polarity.

Fraction Collection: Fractions are collected from the column outlet.

Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those

containing the pure Urolithin M7.

Solvent Evaporation: The pure fractions are combined, and the solvent is removed under

reduced pressure (e.g., using a rotary evaporator) to yield the purified solid Urolithin M7.

Structural Elucidation and Analysis
The identity and purity of the final synthetic product must be confirmed using standard

analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula of the compound by providing a highly accurate mass measurement.[8][9]
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Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the

structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

indispensable for confirming the precise chemical structure, including the position of hydroxyl

groups on the dibenzopyranone core.[11] The purity of the compound can also be assessed

by the absence of signals from impurities.

Biological Activity and Key Signaling Pathways
Urolithin M7 is known to exhibit antioxidant and anti-inflammatory properties.[1][2] While the

specific pathways for Urolithin M7 are still under investigation, the mechanisms of related

urolithins, such as Urolithin A and B, are well-documented and likely involve conserved

signaling cascades. The primary activities are linked to the modulation of the Nrf2 and NF-κB

pathways.

Antioxidant Activity (Nrf2 Pathway Activation): Urolithins can activate the Nuclear factor

erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14][15] Under normal conditions,

Nrf2 is kept in the cytoplasm by Keap1. Urolithins can promote the dissociation of Nrf2 from

Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant

Response Element (ARE) in the promoter region of various genes, leading to the

upregulation of antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1) and

NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3]

Anti-inflammatory Activity (NF-κB Pathway Inhibition): The Nuclear Factor-kappa B (NF-κB)

pathway is a central regulator of inflammation.[16] Inflammatory stimuli lead to the activation

of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This

targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the

transcription of pro-inflammatory genes, such as TNF-α and IL-6. Urolithins have been

shown to exert anti-inflammatory effects by inhibiting this cascade, often by preventing the

degradation of IκBα.[1][3][16]

The diagram below illustrates the putative mechanism of action for Urolithin M7 based on

these key pathways.
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Caption: Putative signaling pathways modulated by Urolithin M7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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